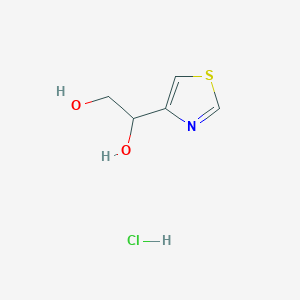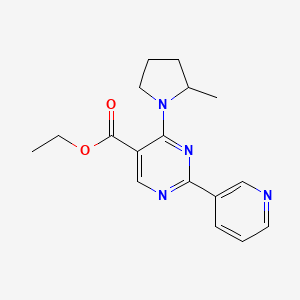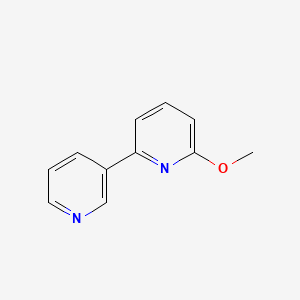
N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
説明
N-(4-Bromo-3-methylphenyl)-N,N-dimethylurea, also known as 4-Bromo-3-methylphenyl-dimethylurea (BMPDU), is an organic compound belonging to the class of ureas. It is a white, odorless crystalline solid with a melting point of 112-115°C and a boiling point of 233°C. BMPDU is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
作用機序
The mechanism of action of BMPDU is not fully understood. However, it is believed that it may act as a competitive inhibitor of some protein kinases, such as protein kinase A and protein kinase C. It may also act as a regulator of gene expression by binding to specific DNA sequences.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPDU are not fully understood. However, it has been shown to inhibit protein kinases, regulate gene expression, and modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to reduce inflammation, inhibit the growth of cancer cells, and increase the production of nitric oxide.
実験室実験の利点と制限
The use of BMPDU in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for BMPDU research. It could be used in the development of new pharmaceuticals, particularly those targeting protein kinases and gene expression. It could also be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic drugs. Additionally, it could be used to develop new laboratory experiments, such as those aimed at understanding the mechanism of action of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
科学的研究の応用
BMPDU has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. BMPDU has also been used in the development of new laboratory experiments, such as the study of enzyme kinetics.
特性
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJKOXQBKJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536200 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28170-76-5 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)

![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)



![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
